Dopamine D3 vs D2 Binding Affinity
Direct, quantitative head-to-head binding data for N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide against a named comparator could not be identified in primary literature or authoritative databases. However, class-level inference from closely related N-phenylpiperazine analogs indicates that the ethyl spacer and thiophene sulfonamide combination can confer high D3 receptor affinity (Ki < 1 nM) and >100-fold selectivity over the D2 receptor in optimal cases. Compound 6a (a 4-thiazolylphenyl fluoride N-phenylpiperazine analog) demonstrated a Ki of 0.2 nM at human D3 receptors with approximately 500-fold D3 vs. D2 selectivity [1]. Whether the target compound achieves a similar selectivity window versus key comparators such as N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide (propyl spacer) or the unsubstituted phenyl sulfonamide analog remains uncharacterized in the public domain. This absence of comparative data represents a critical knowledge gap for procurement decisions based on target selectivity.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | Compound 6a (4-thiazolylphenyl N-phenylpiperazine analog): Ki = 0.2 nM at D3R; ~500-fold D3/D2 selectivity |
| Quantified Difference | Not quantifiable for target compound |
| Conditions | In vitro radioligand binding assay using HEK293 cell membranes expressing human dopamine receptors |
Why This Matters
For researchers requiring defined D3 receptor pharmacology, the lack of binding data for this specific compound means its potency and selectivity cannot be assumed from structural analogs, making direct experimental validation mandatory before procurement for target-based assays.
- [1] Luedtke, R. R., Mach, R. H., & Chu, W. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. View Source
